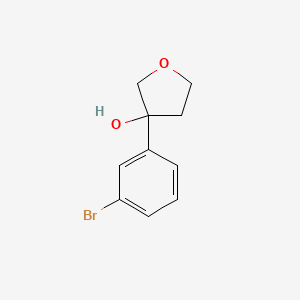
3-(3-Bromophenyl)tetrahydrofuran-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(3-Bromophenyl)tetrahydrofuran-3-OL is a halogenated tetrahydrofuran derivative. It is characterized by the presence of a bromophenyl group attached to the tetrahydrofuran ring. This class of compounds is of interest due to their potential applications in organic synthesis and medicinal chemistry.
Synthesis Analysis
The synthesis of halogenated tetrahydrofurans, such as 3-(3-Bromophenyl)tetrahydrofuran-3-OL, can be achieved through various methods. One approach involves the conversion of aryl-functionalized bis(homoallylic) alcohols into N-alkenoxythiazole-2(3H)-thiones or pyridine-2(1H)-thiones, followed by photolysis in the presence of trapping reagents to liberate substituted 4-penten-1-oxyl radicals. These radicals undergo 5-exo-trig cyclizations and are subsequently trapped with halogen donors to yield the desired halocyclization products .
Another method includes the condensation of α-bromo ketones with aromatic aldehydes in the presence of K2CO3, leading to substituted tetrahydrofuran-3-ones. This reaction proceeds through the formation of an α-ketoepoxide, followed by a tandem aldol reaction, cyclization, and dehydration .
Molecular Structure Analysis
The molecular structure of halogenated tetrahydrofurans can be analyzed using NMR spectroscopy and X-ray diffraction analysis. These techniques help in determining the stereochemical configuration of the substituents on the tetrahydrofuran ring. For instance, diastereomerically pure iodides have been used as starting materials for stereochemical analysis of disubstituted tetrahydrofurans .
Chemical Reactions Analysis
Halogenated tetrahydrofurans can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, 3-(bromomethylene)isobenzofuran-1(3H)-ones can be synthesized from 2-alkynylbenzoic acids through regioselective 5-exo-dig bromocyclization. These products can be further modified via palladium-catalyzed cross-coupling reactions or converted into other heterocycles .
Additionally, the tetrahydropyranyl ether of (E)-3-bromo-3-trimethylsilyl-2-propen-1-ol can act as a synthon for the (E)-β-formylvinyl anion and cation, depending on the substitution of the bromine group .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated tetrahydrofurans are influenced by the substituents on the tetrahydrofuran ring. For instance, the presence of a bromophenyl group can affect the reactivity and stability of the compound. The intramolecular hydroalkoxylation of certain bromophenyl-substituted hexenols can lead to the stereoselective synthesis of tri- and tetrasubstituted tetrahydrofurans with various functional groups. These compounds can undergo further chemical transformations, such as the Suzuki reaction, hydrolysis, and reduction, while retaining the stereochemical configuration of substituents .
Scientific Research Applications
Stereoselective Synthesis of Tetrahydrofurans
Research demonstrates the potential of compounds similar to 3-(3-Bromophenyl)tetrahydrofuran-3-OL in the stereoselective synthesis of tri- and tetrasubstituted tetrahydrofurans. These compounds can be synthesized with various functional groups, retaining the stereochemical configuration in chemical transformations, highlighting their utility in organic synthesis (Boev, Moskalenko, & Belopukhov, 2017).
Multienzymatic Stereoselective Cascade Process
The compound is instrumental in a multienzymatic stereoselective cascade process for synthesizing enantiopure 2-methyl-3-substituted tetrahydrofurans, key precursors in the production of various biologically active products. This demonstrates its significant role in the preparation of important synthons in a controlled manner (Brenna et al., 2017).
Antifungal Activities
Compounds related to 3-(3-Bromophenyl)tetrahydrofuran-3-OL have shown broad-spectrum in vitro activity against pathogenic yeasts and molds, including Aspergillus species and fluconazole-resistant yeast isolates. This suggests their potential as novel antifungal agents, particularly against relevant opportunistic fungi that are pathogenic to humans (Buchta et al., 2004).
Synthesis of Bromophenol Derivatives
The synthesis of bromophenol derivatives, related to 3-(3-Bromophenyl)tetrahydrofuran-3-OL, has shown significant anticancer activities. These compounds can induce cell cycle arrest and apoptosis in human lung cancer cells, suggesting their potential in developing new anticancer drugs (Guo et al., 2018).
Synthesis of Diverse Catechin Congeners
The compound plays a role in the synthesis of diverse catechin congeners, important in the study of flavan-3-ols/2-arylchroman-3-ols and their derivatives. The synthesis approach used, involving intramolecular epoxy-arene cyclization, is highly stereo- and regioselective, opening avenues for systematic synthetic and bioevaluation studies (Devi et al., 2016).
Intramolecular Substitution Reaction
The compound aids in the intramolecular substitution reaction of lithium alkylidene carbenoids for the regioselective synthesis of indene derivatives, demonstrating its utility in organic chemistry and synthesis methodologies (Yanagisawa et al., 2003).
Safety and Hazards
properties
IUPAC Name |
3-(3-bromophenyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEDNYRETAOGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)oxolan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


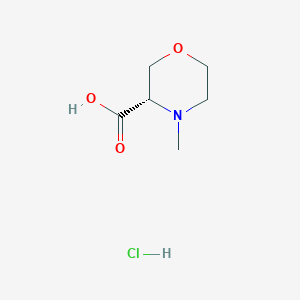

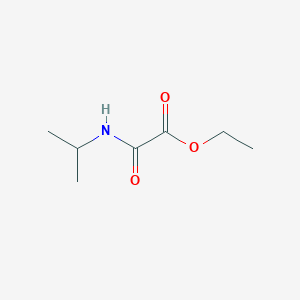


![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508999.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(6-oxo-1H-pyrimidin-2-yl)propanoic acid](/img/structure/B2509000.png)
![3-(4-Chlorobenzyl)-8-(2,6-difluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2509001.png)
![N-(2-ethylphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2509003.png)
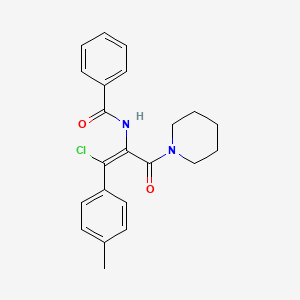

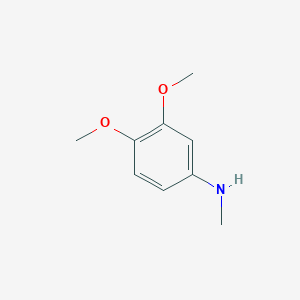
![2-([(Tert-butoxy)carbonyl]amino)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2509010.png)